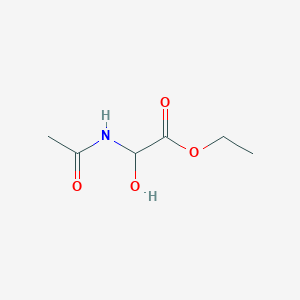

Ethyl 2-acetamido-2-hydroxyacetate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-acetamido-2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-3-11-6(10)5(9)7-4(2)8/h5,9H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASGMORZQKFZPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 2-acetamido-2-hydroxyacetate CAS 196959-49-6 properties

Topic: Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6) Properties & Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Versatile -Acyliminium Precursor for Peptidomimetic Synthesis

Executive Summary

Ethyl 2-acetamido-2-hydroxyacetate (CAS 196959-49-6) is a specialized hemiaminal intermediate used primarily in the synthesis of non-natural amino acids and dehydroamino acid derivatives. Structurally, it represents a "masked" glycine cation. Under acidic activation, it generates a highly reactive

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

| Property | Data |

| CAS Number | 196959-49-6 |

| IUPAC Name | Ethyl 2-acetamido-2-hydroxyacetate |

| Synonyms | |

| Molecular Formula | |

| Molecular Weight | 161.16 g/mol |

| Structural Class | |

| Physical State | Crystalline solid (typically off-white to white) |

| Solubility | Soluble in polar organic solvents (DCM, EtOAc, MeOH); limited solubility in water due to hydrolysis risk.[1][2] |

| Stability | Hygroscopic.[3] Susceptible to hydrolysis (reversion to ethyl glyoxylate and acetamide) and dehydration (to enamides) under acidic/thermal stress. |

Synthetic Utility & Mechanism

The core value of Ethyl 2-acetamido-2-hydroxyacetate lies in its ability to act as a divergent intermediate . It serves as a gateway to two distinct chemical pathways essential for drug discovery:

A.

-Acyliminium Ion Generation (Amidoalkylation)

In the presence of a Lewis or Brønsted acid, the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized

B. Dehydration to Dehydroamino Acids

Under dehydrating conditions (e.g.,

Visualizing the Reaction Pathways

Figure 1: Divergent synthetic pathways for CAS 196959-49-6: Amidoalkylation vs. Dehydration.[4]

Experimental Protocols

Protocol A: Synthesis of Ethyl 2-acetamido-2-hydroxyacetate

Note: This synthesis relies on the condensation of ethyl glyoxylate with acetamide.

Reagents:

-

Ethyl glyoxylate (50% solution in toluene or generated from diethyl acetal)

-

Acetamide (1.0 equiv)

-

Solvent: Acetone or THF (anhydrous)

Procedure:

-

Preparation: Charge a reaction flask with ethyl glyoxylate (10 mmol) and acetamide (10 mmol, 0.59 g).

-

Reaction: Add acetone (20 mL) and stir the mixture at reflux for 4–6 hours. Alternatively, stir at room temperature for 12–24 hours if the glyoxylate is highly reactive.

-

Monitoring: Monitor by TLC (EtOAc/Hexane) or NMR. The disappearance of the aldehyde proton (

9.5 ppm) and appearance of the hemiaminal methine doublet ( -

Isolation: Concentrate the solvent under reduced pressure. The residue typically solidifies upon standing or triturating with diethyl ether/hexanes.

-

Purification: Recrystallize from EtOAc/Hexanes if necessary.

Protocol B:

-Amidoalkylation (Friedel-Crafts Type)

Application: Synthesis of Phenylglycine Derivatives.

Reagents:

-

Ethyl 2-acetamido-2-hydroxyacetate (1.0 equiv)

-

Arene Nucleophile (e.g., 1,3-dimethoxybenzene, 2.0 equiv)

-

Catalyst:

(conc.) or -

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolve the hemiaminal (1 mmol) and the arene nucleophile (2 mmol) in anhydrous DCM (5 mL) under nitrogen.

-

Cool the solution to 0 °C.

-

Add the acid catalyst dropwise.

-

Allow the mixture to warm to room temperature and stir for 2–4 hours.

-

Quench: Pour the mixture into saturated aqueous

. -

Workup: Extract with DCM (

mL). Dry organics over -

Result: The product is the ethyl ester of the corresponding aryl-substituted

-acetylglycine.

Mechanistic Visualization: The -Acyliminium Pathway

The following diagram illustrates the electronic movement during the critical activation step, highlighting why this intermediate is a superior electrophile compared to standard imines.

Figure 2: Mechanism of acid-catalyzed N-acyliminium ion formation and nucleophilic trapping.

Safety & Handling (E-E-A-T)

-

Hazard Classification: Treat as a Skin Irritant (Category 2) and Eye Irritant (Category 2A).

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture will cause slow hydrolysis back to ethyl glyoxylate (toxic aldehyde) and acetamide.

-

PPE: Standard laboratory PPE (gloves, goggles, lab coat) is mandatory. Use a fume hood during synthesis to avoid inhalation of glyoxylate vapors.

-

Spill Response: Absorb with inert material (vermiculite) and dispose of as organic waste. Do not use water for cleanup of the pure solid to prevent hydrolysis.

References

-

Zaugg, H. E. (1984).

-Amidoalkylation at Carbon: Recent Advances. Synthesis , 1984(03), 181-212.- Foundational review on the chemistry of N-acyliminium ions and hemiaminal precursors.

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron , 41(20), 4367-4416.

- Authoritative source on the cyclization applications of these intermedi

- Williams, R. M. (1989).

-

Ben-Ishai, D. (1957). Amidoalkylation of Aromatics with Glyoxylic Acid Derivatives. Journal of the American Chemical Society , 79(21), 5756–5759.

- Specific protocol validation for the reaction of glyoxylate hemiaminals with arom

Sources

Structural & Synthetic Analysis of Ethyl 2-acetamido-2-hydroxyacetate Hemiaminal

Abstract

Ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl

Molecular Architecture & Electronic Environment

The stability of ethyl 2-acetamido-2-hydroxyacetate (

Structural Connectivity

The central carbon (C-2) is a hemiaminal center, bonded simultaneously to:

-

Nitrogen (

-Acyl): The acetamide group acts as a weak nucleophile but, once bonded, stabilizes the center via resonance (amide bond planarity). -

Oxygen (Hydroxyl): Provides the "hemi" character; capable of leaving as water under acidic catalysis.

-

Carbonyl (Ester): The ethyl ester group is electron-withdrawing, increasing the electrophilicity of the C-2 center but also stabilizing the adduct through dipole interactions.

Stereochemistry & H-Bonding

Synthesized from achiral precursors (acetamide and ethyl glyoxylate), the product is obtained as a racemic mixture (

-

Intramolecular H-Bonding: In non-polar solvents, a 5-membered pseudo-ring interaction often forms between the amide proton (

) and the ester carbonyl oxygen or the hemiaminal hydroxyl, contributing to its crystalline stability.

Synthetic Pathway & Mechanistic Insights

The formation of the hemiaminal is a nucleophilic addition of the amide nitrogen to the highly electrophilic aldehyde of ethyl glyoxylate. Unlike simple aldehydes, the adjacent ester group in ethyl glyoxylate lowers the LUMO energy of the aldehyde carbonyl, facilitating attack even by poor nucleophiles like amides.

Reaction Mechanism (DOT Visualization)

Figure 1: Mechanistic pathway for the formation of the target hemiaminal. Note that the dehydration to the iminium ion (red dotted line) is suppressed under the specific neutral conditions described below.

Spectroscopic Characterization (The "Fingerprint")

Accurate identification relies on NMR spectroscopy. The hemiaminal proton (

Predicted H NMR Data (DMSO- )

Solvent Choice: DMSO-

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Amide NH | 8.60 – 8.80 | Doublet ( | 1H | Diagnostic amide proton; couples to CH. |

| Hydroxyl OH | 6.40 – 6.60 | Doublet ( | 1H | Hemiaminal OH; disappears on |

| Methine CH | 5.45 – 5.65 | dd or t | 1H | The chiral center; couples to both NH and OH. |

| Ester | 4.05 – 4.15 | Quartet | 2H | Ethyl group methylene. |

| Acetyl | 1.85 – 1.95 | Singlet | 3H | Acetamide methyl group. |

| Ester | 1.15 – 1.25 | Triplet | 3H | Ethyl group methyl. |

IR Spectroscopy

-

3300–3400 cm⁻¹: Broad O-H stretch (H-bonded).

-

3200–3250 cm⁻¹: Sharp N-H stretch.

-

1730–1750 cm⁻¹: Ester C=O stretch.

-

1650–1670 cm⁻¹: Amide I band (C=O).

Experimental Protocol: Synthesis & Isolation

This protocol is designed to maximize the yield of the hemiaminal while preventing over-reaction to the bis-amide or dehydration to the imine.

Reagents[1][2]

-

Ethyl Glyoxylate (50% in Toluene): Commercial source. If using polymeric ethyl glyoxylate, it must be depolymerized by heating first.

-

Acetamide: Crystalline, 99%+.

-

Solvent: Acetone (Polar aprotic favors the hemiaminal form).

Step-by-Step Methodology

-

Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Acetamide (1.0 equiv, 59 mg/mmol) in Acetone (5 mL/mmol).

-

Addition: Add Ethyl Glyoxylate solution (1.05 equiv).

-

Reaction: Heat the mixture to a gentle reflux (

C) for 2–4 hours.-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1). The starting acetamide spot (

) should disappear, replaced by a higher

-

-

Concentration: Remove the solvent under reduced pressure (Rotavap) at

C. Do not overheat, as this promotes dehydration. -

Crystallization: The residue is often a viscous oil that solidifies upon standing or triturating with diethyl ether/hexane.

-

Purification: Recrystallize from minimal hot ethyl acetate/hexane if necessary.

-

-

Yield: Typical isolated yields are 75–85%.

Self-Validating Quality Control

-

Visual: Product must be a white crystalline solid.

-

Solubility Test: Soluble in DMSO and warm ethanol; insoluble in hexane.

-

Dehydration Test: Dissolving a small amount in conc.

should produce a deep yellow/orange color, indicative of the

Reactivity Profile & Applications

The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its role as a "Hub" intermediate. It is rarely the final drug but rather the vehicle to install the

The "Hub" Diagram (DOT Visualization)

Figure 2: Divergent reactivity pathways. The hemiaminal is activated by Lewis acids to generate the iminium ion, which then traps nucleophiles.

Key Applications

-

Synthesis of Non-Natural Amino Acids: Reaction with aromatics (e.g., indole, benzene) via Friedel-Crafts amidoalkylation yields

-aryl glycines. -

Peptidomimetics: The hemiaminal unit can be incorporated into peptide backbones to introduce conformational constraints or hydrolytic stability.

-

Prodrug Design: The hemiaminal linkage is hydrolytically labile under specific physiological conditions, allowing for controlled release of the amide payload.

References

-

Zaugg, H. E. (1984).

-Amidoalkylation at Carbon: Recent Advances. Organic Reactions, 32, 1–322. -

Ben-Ishai, D. (1957). The Reactions of N-Acyl-

-Aminoalkyl Ethers and Sulfides. Journal of the American Chemical Society, 79(21), 5736–5738. -

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367–4416.

-

Bernstein, Z., & Ben-Ishai, D. (1976). Amidoalkylation of aromatic compounds with glyoxylic acid derivatives. Tetrahedron, 32(6), 661-663.

Technical Guide: Synthesis and Application of Ethyl 2,2-Bis(acetamido)acetate

Executive Summary

This technical guide details the reaction between ethyl glyoxylate and acetamide to form ethyl 2,2-bis(acetamido)acetate . This transformation represents a fundamental condensation pathway in organic synthesis, serving as a critical entry point for the production of

For drug development professionals, mastering this reaction offers a scalable, cost-effective route to functionalized glycine scaffolds, often utilized in the design of peptidomimetics and metabolic probes.

Mechanistic Insight

The reaction is a classic acid-catalyzed condensation of an aldehyde (ethyl glyoxylate) with an amide (acetamide). Unlike amines, amides are poor nucleophiles due to the resonance delocalization of the nitrogen lone pair into the carbonyl group. Consequently, this reaction requires acid catalysis and thermal activation to proceed efficiently.

Reaction Pathway

The transformation occurs via a two-stage mechanism:

-

Hemiaminal Formation: The initial nucleophilic attack of acetamide on the activated aldehyde carbonyl forms a hemiaminal intermediate (ethyl 2-acetamido-2-hydroxyacetate).

-

Imine Formation & Second Addition: The hemiaminal undergoes acid-catalyzed dehydration to form a highly reactive

-acylimine species. This electrophilic intermediate is rapidly trapped by a second equivalent of acetamide to yield the thermodynamically stable gem-diamide (bis-amide).

Mechanistic Diagram

Figure 1: Step-wise mechanism from aldehyde condensation to the stable bis-amide product.

Experimental Protocol

The following protocol is designed for a standard laboratory scale (approx. 50-100 mmol) and prioritizes yield and purity.

Reagents & Materials

| Component | Function | Specifications |

| Ethyl Glyoxylate | Substrate | ~50% solution in toluene or polymeric form (requires depolymerization). |

| Acetamide | Nucleophile | Crystalline, >99% purity. 2.2 equivalents . |

| p-Toluenesulfonic Acid (pTSA) | Catalyst | Monohydrate, 1-5 mol% loading. |

| Toluene | Solvent | Anhydrous; forms azeotrope with water. |

| Dean-Stark Apparatus | Equipment | Essential for continuous water removal. |

Step-by-Step Methodology

Step 1: Depolymerization (If using polymeric ethyl glyoxylate) Commercially available ethyl glyoxylate often exists as a polymer.

-

Suspend the polymer in toluene.

-

Heat to reflux for 30-60 minutes until the solution becomes clear, indicating depolymerization to the monomeric aldehyde.

Step 2: Reaction Setup

-

To the toluene solution of ethyl glyoxylate (1.0 eq), add Acetamide (2.2 eq) and pTSA (0.05 eq).

-

Attach a Dean-Stark trap filled with toluene and a reflux condenser.

Step 3: Reflux & Dehydration

-

Heat the mixture to vigorous reflux (approx. 110°C).

-

Monitor water collection in the Dean-Stark trap. The reaction is driven to completion by the removal of water (Le Chatelier’s principle).

-

Endpoint: Continue reflux until water evolution ceases (typically 3–6 hours).

Step 4: Isolation & Purification

-

Cool the reaction mixture to room temperature. The product, ethyl 2,2-bis(acetamido)acetate , is often less soluble in cold toluene and may crystallize directly.

-

Filtration: Filter the precipitate.

-

Washing: Wash the solid with cold ether or hexanes to remove unreacted aldehyde and toluene.

-

Recrystallization: If necessary, recrystallize from ethanol/water or ethyl acetate to achieve pharmaceutical-grade purity.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of ethyl 2,2-bis(acetamido)acetate.

Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The bis-amide product has distinct spectral features.

-

Physical State: White to off-white crystalline solid.

-

H NMR (DMSO-

-

~1.2 ppm (t, 3H): Ester methyl group (

-

~1.9-2.0 ppm (s, 6H): Two equivalent acetyl methyl groups (

-

~4.1-4.2 ppm (q, 2H): Ester methylene group (

-

~6.0-6.5 ppm (t or d, 1H): Methine proton (

-

~8.5-9.0 ppm (d, 2H): Amide NH protons (exchangeable with

-

~1.2 ppm (t, 3H): Ester methyl group (

Self-Validating Check: If the integration of the acetyl methyl peak (approx 2.0 ppm) corresponds to only 3 protons instead of 6, you have likely isolated the hemiaminal intermediate or the imine , indicating incomplete reaction or insufficient water removal.

Applications in Drug Development[1][2]

Synthesis of -Amino Acids

The bis-amide moiety serves as a protected form of the amino acid backbone.

-

Hydrolysis: Acidic hydrolysis (e.g., HCl/reflux) cleaves both amide bonds and the ester, yielding Glycine (or substituted glycines if the starting aldehyde was substituted).

-

Selective Hydrolysis: Controlled conditions can yield

-acetylglycine ethyl ester.

Heterocycle Synthesis (Oxazoles)

The product is a valuable precursor for 1,3-oxazoles, which are pharmacophores in many antibiotics and anticancer agents.

-

Cyclodehydration: Treatment with dehydrating agents (e.g.,

or

Peptidomimetics

The gem-diamide structure itself mimics the tetrahedral transition state of peptide hydrolysis, making these derivatives useful as protease inhibitors or metabolic probes in early-stage drug discovery.

References

-

Vertex AI Search . (2025). Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds. PMC. 1[2][3]

-

Organic Chemistry Portal . (2004). Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. 4[2][3][5]

-

CymitQuimica . (n.d.). Ethyl glyoxylate - CAS 924-44-7.[6][7] 6[2][3]

-

Organic Syntheses . (1959). Ethyl diethoxyacetate Procedure. Org. Synth. 8[2][3]

-

ChemicalBook . (2025).[2] Diethyl acetamidomalonate Properties and Synthesis. 2

Sources

- 1. Synthesis of Diaminoacetic Acid Derivatives as a Promising Scaffold for the Synthesis of Polyheterocyclic Cage Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethyl acetamidomalonate | 1068-90-2 [chemicalbook.com]

- 3. Ethyl Acetate [webbook.nist.gov]

- 4. Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CAS 924-44-7: Ethyl glyoxylate | CymitQuimica [cymitquimica.com]

- 7. CAS 924-44-7: Ethyl glyoxylate | CymitQuimica [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: N-Acetyl-2-Hydroxyglycine Ethyl Ester

Synthesis, Safety, and Application in N-Acyliminium Ion Chemistry

Executive Summary

N-Acetyl-2-hydroxyglycine ethyl ester (IUPAC: Ethyl 2-acetamido-2-hydroxyacetate) is a specialized organic intermediate used primarily in the synthesis of

This guide details the physicochemical properties, synthesis protocols, and safety mechanisms required to utilize this compound effectively in drug discovery and organic synthesis.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Detail |

| Primary Name | Ethyl 2-acetamido-2-hydroxyacetate |

| Synonyms | N-Acetyl-2-hydroxyglycine ethyl ester; N-Acetyl- |

| CAS Registry Number | 196959-49-6 |

| Molecular Formula | |

| Molecular Weight | 161.16 g/mol |

| Structure | |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in polar organic solvents (DCM, EtOAc, DMSO); hydrolyzes in water |

| Stability | Moisture sensitive; stable at |

Synthesis & Production Strategy

The synthesis of N-acetyl-2-hydroxyglycine ethyl ester is a direct condensation reaction between acetamide and ethyl glyoxylate . This reaction exploits the electrophilicity of the aldehyde carbonyl in ethyl glyoxylate and the nucleophilicity of the amide nitrogen.

Mechanism

The reaction proceeds via a nucleophilic addition of the amide nitrogen to the aldehyde, forming a stable hemiaminal (the target product). This is an equilibrium process that favors the product at high concentrations or in non-aqueous solvents.

Experimental Protocol

-

Reagents:

-

Ethyl Glyoxylate (50% solution in toluene or depolymerized form) - 1.0 equiv.

-

Acetamide - 1.0 equiv.[1]

-

Solvent: Acetone or Dichloromethane (DCM).

-

-

Procedure:

-

Preparation: Dissolve 5.9 g (0.1 mol) of acetamide in 50 mL of dry acetone.

-

Addition: Add 10.2 g (0.1 mol) of ethyl glyoxylate dropwise at room temperature.

-

Reaction: Stir the mixture at

for 12–24 hours. The reaction is slightly exothermic initially. -

Isolation: Evaporate the solvent under reduced pressure (

). The residue often solidifies upon standing or trituration with diethyl ether/hexane. -

Purification: Recrystallization from ethyl acetate/hexane if necessary.

-

Critical Note: Avoid acidic conditions during synthesis, as acid catalyzes the dehydration of the product into the unstable

-acylimine or bis-amide species.

Reactivity Profile: The N-Acyliminium Gateway

The primary utility of N-acetyl-2-hydroxyglycine ethyl ester lies in its ability to generate the

-

Activation: Treatment with a Lewis acid (e.g.,

) or Brønsted acid ( -

Dehydration: Water is eliminated, generating the cationic

-acyliminium species ( -

Functionalization: This electrophile reacts rapidly with nucleophiles (aromatics, olefins, allylsilanes) to form

-substituted glycine derivatives.

Visualized Pathway (Graphviz)

Figure 1: Synthesis and reactivity pathway of N-acetyl-2-hydroxyglycine ethyl ester. The compound serves as a stable storage form for the reactive iminium ion.

Safety & Toxicology Assessment

While specific toxicological data for CAS 196959-49-6 is limited, its safety profile is derived from its hydrolysis products (Acetamide and Ethyl Glyoxylate) and its chemical class (Hemiaminal).

Hazard Identification (GHS Classification)

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

Carcinogenicity (Category 2): Suspected of causing cancer (Due to Acetamide release upon hydrolysis).

-

Sensitization: Ethyl glyoxylate is a known sensitizer.

Handling Protocols

-

Engineering Controls: Use only in a chemical fume hood.

-

PPE: Nitrile gloves (0.11 mm minimum), safety goggles, and lab coat.

-

Storage: Store at

under argon or nitrogen. Hygroscopic – protect from moisture to prevent hydrolysis back to precursors.

Safety Decision Tree (Graphviz)

Figure 2: Safety decision matrix highlighting the hydrolysis risk and required PPE.

References

-

Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link

-

Zaugg, H. E. (1984).

-Amidoalkylation at Carbon: Recent Advances. Synthesis, 1984(03), 181-212. Link -

Bernstein, Z., & Ben-Ishai, D. (1977). Amidoalkylation of Aromatics with Glyoxylic Acid Derivatives. Tetrahedron, 33(8), 881-883. Link

-

Sigma-Aldrich. (2023).[1] Ethyl 2-acetamido-2-hydroxyacetate Product Detail. Link

-

European Chemicals Agency (ECHA). (2023). Acetamide Registration Dossier (Carcinogenicity Classification). Link

Sources

Ethyl 2-Hydroxy-2-Acetamidoacetate: The N-Acyliminium Key to Alpha-Functionalized Amino Acids

Executive Summary: The "Masked" Cation

In the architecture of complex organic synthesis, stability and reactivity are often mutually exclusive. Ethyl 2-hydroxy-2-acetamidoacetate (CAS: 196959-49-6) bridges this gap. It serves as a bench-stable, neutral "mask" for the highly reactive N-acyliminium ion of glycine ethyl ester.

For drug development professionals, this building block offers a direct, modular entry into

Chemical Profile & Structural Logic

This molecule is formally the hemiaminal adduct of acetamide and ethyl glyoxylate. Its utility stems from the lability of the C2-hydroxyl group under acidic conditions, which reveals an electrophilic center at the

| Property | Specification |

| IUPAC Name | Ethyl 2-acetamido-2-hydroxyacetate |

| CAS Number | 196959-49-6 |

| Formula | C |

| Molecular Weight | 161.16 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in polar organic solvents (MeOH, DMSO, Acetone); limited water solubility. |

| Stability | Stable at room temperature; hygroscopic. Decomposes/activates in presence of strong acids. |

Structural Analysis

The molecule contains three critical zones:

-

The Leaving Group (-OH): Positioned at the hemiaminal center. Protonation converts this to water, a neutral leaving group, driving the formation of the cationic intermediate.

-

The Amide Nitrogen: The lone pair on the nitrogen stabilizes the resulting carbocation via resonance, forming the N-acyliminium ion.

-

The Ester Handle: Allows for subsequent elaboration into acids, amides, or alcohols after the C-C bond forming step.

Core Mechanism: N-Acyliminium Ion Generation

The synthetic power of ethyl 2-hydroxy-2-acetamidoacetate lies in its ability to generate the glycine cation equivalent (A). This electrophile is significantly more reactive than simple imines due to the electron-withdrawing carbonyl of the acetyl group, which destabilizes the cation relative to an alkyl iminium, making it a "hotter" electrophile for weak nucleophiles.

Mechanistic Pathway

-

Activation: Acid catalyst protonates the hydroxyl oxygen.

-

Elimination: Water leaves, generating the resonance-stabilized N-acyliminium ion.

-

Trapping: A

-nucleophile (arene, alkene, heterocycle) attacks the

Figure 1: The acid-catalyzed activation pathway converting the stable hemiaminal into the reactive electrophile.

Experimental Protocols

Protocol A: Synthesis of the Building Block

Objective: Preparation of Ethyl 2-hydroxy-2-acetamidoacetate from commodity reagents.

Reaction:

Acetamide + Ethyl Glyoxylate

Reagents:

-

Acetamide (1.0 equiv)

-

Ethyl Glyoxylate (1.0 - 1.2 equiv) [Note: Commercial ethyl glyoxylate is often a polymer or toluene solution. It must be depolymerized by distillation if using the polymer, or used directly if in solution].

-

Solvent: Acetone or Toluene.

Step-by-Step Methodology:

-

Preparation of Glyoxylate: If using polymeric ethyl glyoxylate, distill it under vacuum (approx. 100-110°C at moderate vacuum) to obtain the monomeric aldehyde. If using a 50% toluene solution, use as is.

-

Mixing: In a round-bottom flask equipped with a magnetic stir bar, dissolve Acetamide (5.9 g, 100 mmol) in Acetone (50 mL).

-

Addition: Add Ethyl Glyoxylate (10.2 g, 100 mmol) dropwise to the stirring amide solution at Room Temperature (25°C).

-

Reaction: Stir the mixture at reflux (approx. 56°C) for 2–4 hours. The reaction can be monitored by TLC (disappearance of acetamide).

-

Isolation:

-

Method 1 (Precipitation): Upon cooling to 0°C, the hemiaminal often crystallizes as a white solid. Filter and wash with cold diethyl ether.

-

Method 2 (Evaporation): If no precipitate forms, concentrate the solvent in vacuo. The residue typically solidifies upon standing or triturating with hexanes.

-

-

Purification: Recrystallize from Acetone/Hexane if necessary.

-

Validation: 1H NMR (DMSO-d6) should show a doublet for the NH and a doublet of doublets for the

-CH (coupling to OH and NH).

Protocol B: Application – Synthesis of -Phenylglycine Derivative

Objective: Friedel-Crafts Amidoalkylation of Benzene.

Reagents:

-

Ethyl 2-hydroxy-2-acetamidoacetate (1.0 equiv)

-

Benzene (Solvent & Nucleophile) or substituted arene (5.0 equiv in DCM)

-

Catalyst: H

SO

Methodology:

-

Dissolution: Suspend Ethyl 2-hydroxy-2-acetamidoacetate (161 mg, 1.0 mmol) in dry Benzene (5 mL).

-

Activation: Cool to 0°C. Add H

SO -

Reaction: Allow to warm to Room Temperature and stir for 3–12 hours. The acid generates the cation, which is immediately trapped by the benzene solvent.

-

Quench: Pour the reaction mixture carefully into ice water (20 mL).

-

Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with saturated NaHCO

(to remove acid) and Brine. -

Drying: Dry over anhydrous MgSO

and concentrate. -

Result: Yields Ethyl

-acetyl-2-phenylglycinate.

Strategic Applications in Drug Discovery

The versatility of this building block extends beyond simple aromatics.[1] It is a "privileged intermediate" for several key transformations.

Synthesis of Non-Natural Amino Acids

By varying the nucleophile, researchers can access a library of

-

Nucleophiles: Electron-rich aromatics (indoles, phenols), furans, thiophenes.

-

Product: Racemic

-aryl glycines (can be resolved via enzymatic resolution or chiral HPLC).

Heterocycle Construction (Isoindolinones)

Intramolecular trapping of the N-acyliminium ion is a powerful route to fused ring systems. If the acetamide nitrogen is substituted with a pendant aryl group, the cation can cyclize to form isoindolinones or isoquinolines.

Comparison with Other Glycine Equivalents

| Reagent | Activation Mode | Stability | Main Drawback |

| Ethyl 2-hydroxy-2-acetamidoacetate | Acid (H | High (Solid) | Racemic products |

| Base/Nucleophile | Low (Moisture sensitive) | Hard to handle/store | |

| Lewis Acid | Moderate | Requires synthesis from alcohol | |

| Schiff Bases (Imines) | various | Low (Hydrolysis) | Must be made in situ |

Visualization of Synthetic Utility

The following diagram illustrates the divergence of this building block into three distinct chemical spaces based on the nucleophile employed.

Figure 2: Divergent synthesis pathways accessing distinct chemical classes from a single precursor.

References

-

Organic Chemistry Portal. Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. (Context on Glyoxylate reactivity). [Link]

-

Yuan, Y., et al. "Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate..."[2] J. Org.[2] Chem., 2004, 69, 146-149.[2] (Demonstrates the reactivity of the glyoxylate imine/hemiaminal species). [Link]

-

Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 1985, 41, 4367-4416. (Foundational review on N-acyliminium ion chemistry). [Link]

Sources

Technical Guide: Alpha-Hydroxy Glycine Derivatives in Organic Synthesis

Abstract

Alpha-hydroxy glycine derivatives represent a specialized class of hemiaminals that serve as potent precursors to

Part 1: The Chemical Identity & Stability Paradox

The Hemiaminal Equilibrium

Structurally,

-

The Structure:

-

The Instability: As hemiaminals, they are prone to disproportionation or reversion to the starting amide and aldehyde/glyoxylate, particularly under basic conditions or in the presence of water.

The "Masking" Strategy

To circumvent stability issues during storage, the hydroxyl group is rarely isolated in its free form for long-term use. Instead, it is "masked" as a more stable leaving group that can be activated on demand.

-

-Methoxy Derivatives: Formed by acid-catalyzed treatment with methanol. Stable to moisture; activated by strong Lewis acids (

- -Acetoxy Derivatives: Formed by acetylation. Highly reactive; often used for milder activation conditions.

- -Chloro/Bromo Derivatives: Highly unstable; usually generated in situ.

Part 2: Core Synthesis Strategies

Method A: Direct Condensation (The Workhorse)

The most reliable route to scale up these derivatives is the condensation of a carbamate (e.g., Benzyl carbamate, Cbz-

Method B: Oxidative Functionalization (The Modern Approach)

Recent advances utilize radical-mediated C–H oxidation of glycine residues. While valuable for late-stage peptide modification, Method A remains superior for generating building blocks in bulk.

Part 3: Experimental Protocols

Protocol 1: Synthesis of -Cbz- -methoxyglycine Methyl Ester

A robust, self-validating protocol for creating a stable

Reagents:

-

Benzyl carbamate (Cbz-

): 10.0 mmol -

Methyl glyoxylate (polymer or distilled): 12.0 mmol

-

Methanol (anhydrous): 30 mL

-

Formic acid (catalytic): 0.5 mL

-

Thionyl chloride (

): 1.0 equiv (for the conversion to methoxy)

Step-by-Step Methodology:

-

Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve Benzyl carbamate (1.51 g) and Methyl glyoxylate (1.05 g) in acetone or THF (20 mL). Heat to reflux for 4–6 hours.

-

Checkpoint: Monitor by TLC.[1] The disappearance of the carbamate spot indicates formation of the

-hydroxy intermediate (

-

-

Conversion to Ether (Masking): Evaporate the solvent to obtain the crude hemiaminal (often a white solid or viscous oil). Redissolve immediately in anhydrous Methanol (30 mL).

-

Acetalization: Cool the solution to 0°C. Add

(0.73 mL) dropwise (generates anhydrous HCl in situ). Allow to warm to room temperature and stir overnight. -

Workup: Quench with saturated

solution. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOAc/Hexanes.

-

Yield Expectation: 75–85%.[8]

-

Characterization:

NMR should show a distinct singlet for the

-

Protocol 2: Lewis Acid-Catalyzed Amidoalkylation

Application of the precursor to form a C–C bond via the N-acyliminium ion.

Reagents:

-

-Cbz-

-

Nucleophile (e.g., Allyltrimethylsilane): 1.5 mmol

-

Lewis Acid (

): 1.2 mmol -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Dissolve the

-methoxy derivative in dry DCM (10 mL) under an Argon atmosphere. Cool to -78°C. -

Activation: Add

dropwise.-

Causality: The Lewis acid coordinates to the methoxy oxygen, making it a good leaving group. This generates the reactive

-acyliminium species in situ.

-

-

Nucleophilic Attack: Add Allyltrimethylsilane dropwise. Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours.

-

Quench: Pour the mixture into ice-cold saturated

. -

Isolation: Extract with DCM. Purification via silica gel chromatography.[4][5]

-

Result: Formation of

-Cbz-allylglycine methyl ester (Unnatural amino acid precursor).

-

Part 4: Mechanistic Visualization

Mechanism: N-Acyliminium Ion Formation & Trapping

The following diagram illustrates the pathway from the stable precursor to the reactive electrophile and final product.

Figure 1: The generation of the electrophilic N-acyliminium ion from a methoxy-protected precursor via Lewis acid activation.

Workflow: Synthesis & Application Pipeline

This flowchart outlines the operational logic for synthesizing and utilizing these derivatives.

Figure 2: Operational workflow from raw materials to functionalized amino acid building blocks.

Part 5: Data Summary

Table 1: Activation Methods for

| Precursor Type | Activator (Lewis Acid) | Conditions | Reactivity Profile | Typical Yield |

| Reflux (Dehydration) | Low (Prone to degradation) | 40-60% | ||

| -78°C to 0°C | High (Controlled) | 75-90% | ||

| -78°C | Very High (Aggressive) | 80-95% | ||

| 0°C to RT | Moderate to High | 70-85% |

References

-

Zaugg, H. E. (1984).

-Amidoalkylation at Carbon: Recent Advances - Part I. Synthesis, 1984(02), 85–110. Link - Williams, R. M. (1989).

-

Frenette, R., et al. (1990). N-Acyliminium ion cyclizations: Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines. Journal of Organic Chemistry, 55(3), 890–897. Link

-

Shono, T., et al. (1981). Electroorganic chemistry.[4] 46. A new carbon-carbon bond forming reaction at the

-position of amines utilizing anodic oxidation. Journal of the American Chemical Society, 103(5), 1172–1176. Link -

Organic Syntheses. Benzyl hydroxymethyl carbamate (Analogous Protocol). Org.[8][9] Synth. 2008, 85, 10. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. chimia.ch [chimia.ch]

- 4. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fulir.irb.hr [fulir.irb.hr]

- 6. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US2793204A - Process for the synthesis of peptides - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides [organic-chemistry.org]

A Technical Guide for Advanced Synthesis: Distinguishing Ethyl Acetamidoacetate and the Reactive N-Acyl Hemiaminal, Ethyl 2-Acetamido-2-hydroxyacetate

Executive Summary

In the landscape of synthetic chemistry and drug development, the precise understanding of a reagent's structure is paramount to predicting its reactivity and unlocking its potential. This guide provides an in-depth technical analysis of two structurally similar, yet functionally divergent, molecules: ethyl acetamidoacetate and ethyl 2-acetamido-2-hydroxyacetate. While the former is a stable, commercially available building block derived from the amino acid glycine, the latter is a reactive N-acyl hemiaminal intermediate. The core distinction lies in the oxidation state of the alpha-carbon, a subtle structural change that transforms a stable methylene group into a highly reactive hydroxylated center. This guide will dissect their structural differences, compare their physicochemical properties and spectroscopic signatures, detail their respective synthetic preparations, and, most critically, elucidate the profound mechanistic divergence in their chemical reactivity. For the researcher, scientist, or drug development professional, this document serves as a crucial resource for selecting the appropriate reagent and designing robust synthetic strategies that leverage the unique chemical behavior of each compound.

Foundational Structural Analysis: A Tale of Two Alpha-Carbons

The fundamental difference between these two compounds originates at the C2 position (the alpha-carbon), which dictates their stability and subsequent chemical behavior.

Ethyl Acetamidoacetate (EAA) is, in essence, the ethyl ester of N-acetylglycine.[1] Its structure features a stable methylene (-CH₂-) group at the alpha-position, flanked by an amide and an ester carbonyl. This configuration renders it a relatively stable, isolable solid that can be handled under standard laboratory conditions.[2] It is a workhorse building block for introducing a protected glycine motif.

Ethyl 2-acetamido-2-hydroxyacetate , by contrast, possesses a hydroxyl group (-OH) on the alpha-carbon, classifying it as an N-acyl hemiaminal. This functional group is significantly less stable than the methylene group in EAA. N-acyl hemiaminals are often not isolated; they exist as transient intermediates in equilibrium with their constituent aldehyde/ketone and amide precursors, or more importantly, serve as immediate precursors to highly electrophilic N-acyliminium ions.[3]

Comparative Physicochemical & Spectroscopic Properties

The structural disparity directly translates to distinct physical and spectral characteristics. Understanding these differences is crucial for reaction monitoring and characterization.

| Property | Ethyl Acetamidoacetate (EAA) | Ethyl 2-acetamido-2-hydroxyacetate |

| Molecular Formula | C₆H₁₁NO₃[1] | C₆H₁₁NO₄ |

| Molecular Weight | 145.16 g/mol [1] | 161.16 g/mol |

| Appearance | White crystalline solid | Not typically isolated; exists in solution |

| Melting Point | 43-46 °C[2] | Not Applicable (Unstable) |

| Stability | Stable under ambient conditions | Unstable; serves as a reactive intermediate |

| Key ¹H NMR Signal | Singlet ~δ 4.0 ppm (α-CH₂) | Doublet ~δ 5.5-6.0 ppm (α-CH), coupled to OH |

| Key ¹³C NMR Signal | α-Carbon ~δ 41 ppm | α-Carbon ~δ 75-85 ppm |

| Key IR Absorption | Lacks O-H stretch | Broad O-H stretch ~3400 cm⁻¹ |

Expert Insight: The most telling diagnostic tool to differentiate these compounds is Infrared (IR) spectroscopy. The presence of a broad O-H stretching band above 3200 cm⁻¹ is a definitive indicator of the hydroxyl group in the N-acyl hemiaminal, a feature completely absent in the spectrum of EAA. Likewise, in ¹H NMR, the downfield shift and splitting of the alpha-proton signal from a singlet to a doublet provides unambiguous evidence of the hydroxylated structure.

Synthesis and Handling: Stable Reagent vs. In Situ Intermediate

The preparative methodologies for these compounds underscore their differing stabilities and intended uses. EAA is prepared for isolation and storage, whereas its hydroxy-analog is typically generated and consumed in the same pot.

Experimental Protocol 3.1: Synthesis of Ethyl Acetamidoacetate (EAA)

This procedure details a standard N-acetylation of a glycine ester, a robust method for producing a stable, storable product.

Causality: The choice of glycine ethyl ester hydrochloride as a starting material provides an inexpensive and stable source of the glycine backbone. Acetic anhydride is a powerful and efficient acetylating agent. A tertiary amine base, such as triethylamine, is required to neutralize the HCl salt and the acetic acid byproduct, driving the reaction to completion. Dichloromethane is an excellent solvent due to its inertness and ability to dissolve both the starting materials and product.

Methodology:

-

To a stirred suspension of glycine ethyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triethylamine (2.2 eq) dropwise.

-

Allow the mixture to stir for 15 minutes.

-

Add acetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purify by recrystallization from ethyl acetate/hexanes to afford pure ethyl acetamidoacetate.

Experimental Protocol 3.2: In Situ Generation of Ethyl 2-acetamido-2-hydroxyacetate

This compound is not synthesized for isolation but rather as a transient species poised for further reaction. The protocol describes its generation and subsequent trapping with a nucleophile.

Causality: This process begins with the reaction between an aldehyde (ethyl glyoxylate) and an amide (acetamide). This condensation forms the N-acyl hemiaminal in equilibrium. The addition of a mild acid catalyst (e.g., p-toluenesulfonic acid) facilitates both the hemiaminal formation and its subsequent dehydration to the critical N-acyliminium ion electrophile, which is then immediately trapped by a nucleophile present in the reaction mixture.

Methodology (Example: Trapping with Indole):

-

To a solution of indole (1.0 eq) and acetamide (1.2 eq) in acetonitrile (0.3 M), add ethyl glyoxylate (50% solution in toluene, 1.1 eq).

-

Add a catalytic amount of bismuth(III) triflate (2 mol%).

-

Stir the reaction mixture at room temperature for 6-12 hours, monitoring for the consumption of indole by TLC.

-

Upon completion, dilute the mixture with ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to yield the C-C bond-formed product.

The Core Divergence: Chemical Reactivity and Mechanistic Pathways

The true chasm between these molecules is their reactivity, dictated entirely by the nature of the alpha-carbon.

Reactivity of Ethyl Acetamidoacetate

EAA is characterized by its stability. Its reactivity is conventional and predictable, primarily involving the ester and amide functional groups.

-

Ester Hydrolysis/Transesterification: The ethyl ester can be hydrolyzed under acidic or basic conditions to N-acetylglycine, or transesterified in the presence of another alcohol and a suitable catalyst.

-

Amide Chemistry: The amide bond is robust but can be hydrolyzed under harsh conditions. The N-H proton can be deprotonated with very strong bases, but this is not a common pathway.

-

Alpha-Carbon: The methylene protons are not significantly acidic. Unlike ethyl acetoacetate, which readily forms an enolate, the alpha-protons of EAA are not easily removed, making it a poor nucleophile at this position.

Reactivity of Ethyl 2-acetamido-2-hydroxyacetate

The reactivity of this molecule is dominated by the N-acyl hemiaminal group and its ability to generate a potent electrophile.

-

N-Acyliminium Ion Formation: This is the central, defining reaction pathway. In the presence of a Lewis or Brønsted acid, the hydroxyl group is protonated and eliminated as water. This generates a resonance-stabilized N-acyliminium ion. This cation is a powerful electrophile, readily attacked by a wide range of soft and hard nucleophiles.[3] The stability of this cation is the driving force for the reaction, a pathway completely inaccessible to EAA.

Sources

Technical Guide: Supply, Pricing, and Application of CAS 196959-49-6

This guide provides an in-depth technical analysis of CAS 196959-49-6 , chemically identified as Ethyl 2-acetamido-2-hydroxyacetate .[1][2][3][4]

Executive Summary & Disambiguation

CAS 196959-49-6 corresponds to Ethyl 2-acetamido-2-hydroxyacetate , a specialized organic building block used primarily in the synthesis of heterocyclic compounds (e.g., oxazoles) and amino acid derivatives.[1][2][3][4]

Critical Disambiguation for Drug Development Professionals: While this CAS is a valuable intermediate, it is occasionally confused in procurement databases with Finerenone (a non-steroidal MRA) due to similar "research grade" categorization in bulk lists.

-

If you seek Ethyl 2-acetamido-2-hydroxyacetate: Proceed with this guide.

-

If you seek Finerenone: The correct CAS is 1050477-31-0 .[1][2][3] (See Section 6 for a brief redirect).

Compound Profile: Ethyl 2-acetamido-2-hydroxyacetate[1][2][3][4][5]

Chemical Identity

| Property | Specification |

| CAS Number | 196959-49-6 |

| IUPAC Name | Ethyl 2-acetamido-2-hydroxyacetate |

| Synonyms | N-Acetyl-2-hydroxyglycine ethyl ester; Ethyl 2-(acetylamino)-2-hydroxyacetate |

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate |

| Purity Grade | Typically ≥95% (NMR), ≥97% (HPLC) for research use |

Structural Visualization

The compound features an acetamido group and a hydroxyl group attached to the alpha-carbon of an ethyl ester, making it a "masked" glyoxylic acid derivative useful for condensation reactions.

Caption: Functional group connectivity of Ethyl 2-acetamido-2-hydroxyacetate showing the alpha-carbon hub.[1][2][3][4]

Market Analysis: Suppliers & Pricing

The market for CAS 196959-49-6 is driven by Contract Research Organizations (CROs) and academic labs focusing on peptidomimetic synthesis.[1][2][3][4] It is not a high-volume commodity chemical; thus, pricing reflects "specialty building block" status.[2][3][4]

Validated Suppliers

The following suppliers have verified catalog entries for this specific CAS.

| Supplier | Catalog # | Pack Sizes | Stock Status | Region |

| Sigma-Aldrich | 196959-49-6 | 1g, 5g | Check Availability | Global |

| Ambeed | A495821 | 1g, 5g, 25g | In Stock | USA/Global |

| BOC Sciences | BB043453 | 100mg - 10g | Inquiry | Global |

| Combi-Blocks | (Search CAS) | Variable | Likely Stock | USA |

| Chem-Impex | (Verify) | Custom | Custom | USA |

Price Benchmarking (Research Grade)

Note: Prices are estimates based on Q1 2025 market data for research-grade (>95%) material.

| Quantity | Estimated Price Range (USD) | Cost per Gram | Notes |

| 1 g | $45 - $85 | $45 - $85 | Standard R&D vial size.[1][2][3][4] |

| 5 g | $150 - $220 | $30 - $44 | Best value for pilot synthesis.[1][2][3][4] |

| 25 g | $500 - $750 | $20 - $30 | Bulk inquiry usually required.[1][2][3][4] |

Procurement Strategy:

-

Small Scale (<5g): Purchase directly from Ambeed or Sigma for speed and certificate of analysis (CoA) reliability.

-

Scale-Up (>50g): Request a quote from BOC Sciences or Combi-Blocks .[1][2][4] Custom synthesis may be cheaper than catalog pricing at this volume.

Technical Applications & Synthesis Utility

CAS 196959-49-6 serves as a versatile electrophilic glycine equivalent .[1][2][3][4] Its reactivity is defined by the hemiaminal-like character at the alpha position.[1]

Key Reaction Pathways

-

Amidoalkylation: Under Lewis acid catalysis, the hydroxyl group can be displaced by nucleophiles (aromatics, olefins) to generate non-natural amino acid derivatives.

-

Oxazole Synthesis: Cyclodehydration allows for the formation of oxazole-4-carboxylates, which are common pharmacophores in kinase inhibitors.[2][3][4]

Caption: Mechanistic utility of CAS 196959-49-6 as a precursor for N-acylimine ions and oxazoles.

Handling & Storage Protocol

-

Storage: Store at 2–8°C (Refrigerated). The compound is stable but can degrade (hydrolyze) if exposed to moisture over long periods.

-

Solubility: Dissolve in DMSO or DMF for biological assays; use Dichloromethane (DCM) for synthetic reactions.

-

Stability: Avoid strong bases which will hydrolyze the ethyl ester.

Strategic "Did You Mean?" – Finerenone

If your interest lies in Mineralocorticoid Receptor Antagonists (MRAs) for kidney disease (CKD) or heart failure, you likely require Finerenone .

| Feature | CAS 196959-49-6 | Finerenone (Target Drug) |

| CAS Number | 196959-49-6 | 1050477-31-0 |

| Chemical Name | Ethyl 2-acetamido-2-hydroxyacetate | (4S)-4-(4-cyano-2-methoxyphenyl)-5-ethoxy...[1][2][3][4] |

| Primary Use | Synthetic Intermediate | Clinical Drug / Research Standard |

| Typical Price | ~$60 / gram | ~$150 / 10 mg (High Potency) |

| Key Suppliers | Sigma, Ambeed | MedChemExpress, SelleckChem, Cayman |

Action: If you need Finerenone, search specifically for CAS 1050477-31-0 to avoid purchasing the wrong chemical.[1][2][3][4]

References

-

PubChem. Compound Summary: Ethyl 2-acetamido-2-hydroxyacetate.[1][2][3][4] National Library of Medicine. Available at: [Link][1]

Sources

Methodological & Application

Application Note: Ethyl 2-acetamido-2-hydroxyacetate as an N-Acyliminium Ion Precursor

Introduction: The "Glycine Cation" Equivalent

In the architecture of complex organic molecules, the introduction of

This guide details the preparation of this reagent and its application in

Mechanistic Principles

The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its acid-catalyzed dehydration. Upon protonation of the hydroxyl group, water is expelled to form the resonance-stabilized N-acyliminium ion. This cation is a potent electrophile.

Pathway Visualization

Figure 1: Generation of the reactive N-acyliminium species and subsequent trapping by an aromatic nucleophile.

Protocol 1: Synthesis of the Precursor

Target: Ethyl 2-acetamido-2-hydroxyacetate Reaction Type: Hemiaminal Formation

Before performing amidoalkylation, the precursor must be synthesized from acetamide and ethyl glyoxylate. While often generated in situ, isolating the solid reagent allows for precise stoichiometry and cleaner reaction profiles in subsequent steps.

Materials

-

Acetamide: 5.9 g (0.10 mol)

-

Ethyl Glyoxylate (50% in Toluene): 20.4 mL (approx. 0.10 mol)

-

Note: If using polymeric ethyl glyoxylate, depolymerization via distillation is required first.

-

-

Acetone: 30 mL

-

Solvent for Recrystallization: Ethyl Acetate/Hexane (1:1)

Step-by-Step Methodology

-

Mixing: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve acetamide (5.9 g) in acetone (30 mL).

-

Addition: Add the ethyl glyoxylate solution (0.10 mol) in one portion.

-

Reaction: Heat the mixture to reflux for 2–3 hours. The solution should become homogenous.

-

Concentration: Remove the acetone and toluene under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid.

-

Crystallization: Triturate the residue with cold ether or a mixture of ethyl acetate/hexane. A white crystalline solid will form.

-

Isolation: Filter the solid and dry under vacuum.

-

Yield: Typically 85–95%.

-

Storage: Store in a desiccator. The compound is stable at room temperature but hygroscopic.

-

Protocol 2: Intermolecular -Amidoalkylation

Target: Ethyl

This protocol demonstrates the "glycine cation" transfer to an aromatic ring. This is a direct route to non-natural amino acid derivatives.

Materials

-

Precursor: Ethyl 2-acetamido-2-hydroxyacetate (1.61 g, 10 mmol)

-

Aromatic Substrate: Benzene (or Toluene/Anisole) (5 mL - acts as solvent/reactant)

-

Catalyst: Sulfuric Acid (

, 98%) in Glacial Acetic Acid -

Quench: Ice water

Experimental Workflow

Figure 2: Operational workflow for the sulfuric acid-catalyzed amidoalkylation.

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, suspend Ethyl 2-acetamido-2-hydroxyacetate (1.61 g, 10 mmol) in a mixture of glacial acetic acid (10 mL) and the aromatic substrate (e.g., Benzene, 5 mL).

-

Catalysis: Cool the mixture to 10–15°C using a water bath. Slowly add concentrated

(0.5 mL) dropwise.-

Critical: The reaction is exothermic. Temperature control is vital to prevent polymerization or sulfonylation of the aromatic ring.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Monitoring: TLC (Ethyl Acetate/Hexane 1:1) will show the disappearance of the polar amido-alcohol and the appearance of the less polar ester.

-

-

Quench: Pour the reaction mixture into 50 g of crushed ice/water. Stir vigorously.

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (

mL). -

Purification:

-

Wash the combined organic layers with saturated

(to remove acetic acid) and brine. -

Dry over anhydrous

. -

Concentrate under vacuum.

-

Recrystallize from Ethanol/Water or purify via column chromatography.

-

Data Summary: Substrate Scope (Expected Trends)

| Aromatic Substrate | Electronic Nature | Reaction Time | Expected Yield | Notes |

| Benzene | Neutral | 18 h | 60-70% | Requires strong acid (H2SO4) |

| Toluene | Weakly Activated | 12 h | 75-80% | Para-isomer major product |

| Anisole | Strongly Activated | 4-6 h | 85-90% | Can use milder Lewis Acid (BF3·OEt2) |

| Nitrobenzene | Deactivated | 48 h+ | <10% | Fails under standard conditions |

Scientist's Notes & Troubleshooting

Catalyst Selection (Causality)

-

Sulfuric Acid/Acetic Acid: This is the classic "Ben-Ishai" condition. The acetic acid acts as a solvent that stabilizes the polar intermediate while

acts as the dehydrating agent. -

Lewis Acids (

,

Intramolecular Cyclization

If the amide nitrogen contains an olefinic chain (e.g.,

Moisture Sensitivity

While the precursor is stable, the N-acyliminium intermediate is essentially a dehydrated species. Presence of water reverses the equilibrium back to the starting material (see Figure 1). Ensure all solvents are dry (anhydrous) for maximum yield.

References

-

Ben-Ishai, D., & Ben-Et, G. (1969).[1] The Amidoalkylation of Aromatic Compounds and Olefins with 5-Alkoxyhydantoins. Chemical Communications, 1399. Link

- Zaugg, H. E., & Martin, W. B. (1965).

- Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416.

-

Yuan, Y., Wang, X., Li, X., & Ding, K. (2004).[2] Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate. The Journal of Organic Chemistry, 69(1), 146-149.[2] Link

Sources

- 1. Amidoalkylation of olefins with 3-benzyl-5-methoxyhydantoin - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Highly Enantioselective Friedel-Crafts Reaction of Aromatic Amines with Ethyl Glyoxylate Catalyzed by Chiral Titanium(IV) Complexes: Practical Synthesis of Aminomandelic Acid Derivatives [organic-chemistry.org]

Application Note: Protocol for Amidoalkylation using Ethyl 2-acetamido-2-hydroxyacetate

[1]

1Executive Summary

This application note details the protocol for utilizing ethyl 2-acetamido-2-hydroxyacetate (also known as ethyl

This guide targets researchers synthesizing non-natural amino acids, isoquinolines, and peptidomimetics via the Tscherniac-Einhorn reaction pathway.

Scientific Foundation: The -Acyliminium Mechanism[1]

The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its ability to dehydrate in the presence of Brønsted or Lewis acids.[1] The resulting cation is an electrophile of high reactivity, capable of forming C-C bonds with electron-rich aromatics (arenes), heterocycles, and active methylene compounds.

Reaction Pathway

The reaction proceeds via an

Figure 1: Mechanistic pathway for the generation of

Strategic Planning: Catalyst & Solvent Selection

Success depends on matching the acid strength to the nucleophilicity of the substrate. The

Catalyst Selection Matrix

| Substrate Reactivity | Recommended Catalyst | Solvent System | Temperature | Notes |

| High (e.g., Phenols, Indoles) | Mild conditions prevent polymerization of sensitive heterocycles.[1] | |||

| Moderate (e.g., Toluene, Xylene, Anisole) | Neat (if liquid) or Nitroalkane | The classic "Ben-Ishai" condition. Sulfuric acid acts as both catalyst and dehydrating agent.[1] | ||

| Low (e.g., Benzene, Chlorobenzene) | Neat or | Requires superacidic conditions to force the attack of weak nucleophiles. |

Detailed Experimental Protocols

Protocol A: Sulfuric Acid Mediated Amidoalkylation (Standard)

Best for: Benzene, Toluene, Anisole, and simple alkylbenzenes.

Reagents:

-

Ethyl 2-acetamido-2-hydroxyacetate (1.0 equiv)[1]

-

Aromatic Substrate (3.0 – 5.0 equiv if liquid; acts as solvent)

-

Sulfuric Acid (

, 98%) (2.0 – 3.0 equiv)

Procedure:

-

Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a pressure-equalizing addition funnel. Protect from atmospheric moisture with a

drying tube or -

Dissolution: Charge the flask with Ethyl 2-acetamido-2-hydroxyacetate (e.g., 10 mmol) and the aromatic substrate (e.g., 30-50 mmol).

-

Note: If the aromatic is solid, dissolve both in a minimal amount of nitromethane or nitrobenzene.

-

-

Acid Addition: Cool the mixture to

(ice bath). Add sulfuric acid dropwise over 15 minutes.-

Observation: The solution may darken slightly. The reaction is exothermic; control the rate to maintain temperature

.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (

) for 3–12 hours.-

Monitoring: Monitor by TLC (EtOAc/Hexane). The starting material spot (low

due to -OH) should disappear, replaced by a higher

-

-

Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

-

Workup:

-

Extract the aqueous mixture with Ethyl Acetate (

). -

Wash combined organics with saturated

(until pH neutral), then water, then brine. -

Dry over anhydrous

and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography.

Protocol B: Lewis Acid Catalyzed (Mild)

Best for: Electron-rich heterocycles (Thiophene, Furan, Indole).[1]

Reagents:

-

Ethyl 2-acetamido-2-hydroxyacetate (1.0 equiv)[1]

- (1.2 equiv)[1]

-

Solvent: Anhydrous Dichloromethane (

)[1]

Procedure:

Experimental Workflow & Troubleshooting

The following diagram outlines the decision-making process and workflow for synthesizing

Figure 2: Operational workflow for amidoalkylation synthesis.

Troubleshooting Table

| Observation | Diagnosis | Corrective Action |

| Low Yield / Recovery of SM | Catalyst too weak or water present.[1] | Ensure anhydrous conditions.[1] Switch from |

| Dimerization of Substrate | Substrate is too electron-rich.[1] | Dilute reaction significantly.[1] Add substrate slowly to the activated iminium species. |

| Product is an Oil (Impure) | Hydrolysis of ester or amide. | Avoid prolonged exposure to strong acid/water during workup.[1] Neutralize |

| Dark/Tar Formation | Polymerization.[1] | Lower reaction temperature.[1][3] Reduce acid equivalents.[1][4] |

References

-

Ben-Ishai, D., et al. (1970).[1][5] "The amidoalkylation of aromatic compounds and olefins with 5-alkoxyhydantoins." Journal of Heterocyclic Chemistry.

-

Zaugg, H. E. (1984). "

-Amidoalkylation at Carbon: Recent Advances - Part I." Synthesis. -

Zoller, U., & Ben-Ishai, D. (1975). "Amidoalkylation of aromatic compounds with glyoxylic acid derivatives." Tetrahedron. [1]

-

Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron. [1]

Sources

- 1. prepchem.com [prepchem.com]

- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protocols - Proteome Exploration Laboratory [pel.caltech.edu]

- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

Synthesis of alpha-amino acids via ethyl 2-acetamido-2-hydroxyacetate

Application Note: Synthesis of -Amino Acids via Ethyl 2-Acetamido-2-Hydroxyacetate

Executive Summary

This application note details the synthesis of

Key Advantages:

-

Reagent Stability: EAHA is non-hygroscopic and shelf-stable compared to

-chloro analogs. -

Atom Economy: Direct C-C bond formation eliminates the need for multi-step protection/deprotection sequences typical of Gabriel or Strecker syntheses.

-

Versatility: Applicable to a wide range of nucleophiles including electron-rich aromatics, alkenes, and 1,3-dicarbonyls.

Mechanistic Insight: The -Acyliminium Ion Pathway

The core of this protocol is the acid-catalyzed dehydration of EAHA to generate a highly electrophilic

Reaction Pathway Diagram

Figure 1: Generation of the electrophilic glycine equivalent and subsequent trapping by nucleophiles.

Chemical Logic

-

Protonation: The hydroxyl group of EAHA is protonated by a strong acid (e.g.,

). -

Elimination: Water is eliminated to form the resonance-stabilized

-acyliminium ion. The amide nitrogen lone pair stabilizes the carbocation, making it a "soft" electrophile. -

Substitution: The nucleophile (e.g., benzene) attacks the carbocation.

-

Re-aromatization: Loss of a proton restores aromaticity (in Friedel-Crafts variants), yielding the protected amino acid ester.

Reagent Preparation: Ethyl 2-acetamido-2-hydroxyacetate

While EAHA can sometimes be purchased, in-situ preparation or lab-scale synthesis ensures high purity and avoids degradation products common in aged commercial samples.

Reaction:

Protocol A: Synthesis of EAHA

| Parameter | Specification |

| Starting Material 1 | Ethyl glyoxylate (50% solution in toluene or pure polymeric form) |

| Starting Material 2 | Acetamide (1.0 equiv) |

| Solvent | Acetone or Dichloromethane (DCM) |

| Temperature | Reflux (Acetone) or RT (DCM) |

| Yield | 85-95% |

Step-by-Step:

-

Dissolution: Dissolve acetamide (

, -

Addition: Add ethyl glyoxylate (

) dropwise. If using the polymeric form, mild heating is required to depolymerize it in solution. -

Reaction: Reflux the mixture for 2–4 hours. The solution will initially be clear.

-

Crystallization: Concentrate the solvent under reduced pressure to

volume. Cool to -

Isolation: Filter the white crystalline solid. Wash with cold diethyl ether.

-

Validation: Melting point should be

.

Application Protocol: Synthesis of Arylglycines

This protocol describes the synthesis of

Materials & Equipment

-

Reagent: Ethyl 2-acetamido-2-hydroxyacetate (EAHA)

-

Substrate: Benzene (acts as reactant and solvent)

-

Catalyst: Sulfuric Acid (

) or Methanesulfonic Acid (MSA) -

Quench: Ice/Water,

Experimental Workflow

Figure 2: Operational workflow for Friedel-Crafts amidoalkylation.

Detailed Procedure

-

Setup: In a dry round-bottom flask equipped with a drying tube (calcium chloride), suspend EAHA (

,-

Note: For solid aromatic substrates, use dichloromethane or nitromethane as a co-solvent.

-

-

Catalyst Addition: Cool the mixture to

. Add concentrated sulfuric acid (-

Observation: The suspension will clear as the

-acyliminium ion forms and dissolves.

-

-

Reaction: Allow the mixture to warm to room temperature (

) and stir for 12 hours.-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting material (EAHA) is more polar than the product.

-

-

Workup: Pour the reaction mixture slowly onto

of crushed ice. -

Drying: Dry over anhydrous

and concentrate in vacuo. -

Purification: Recrystallize the residue from ethanol/water or hexane/ethyl acetate.

-

Yield: Typical yields for benzene are

.

-

Hydrolysis to Free Amino Acid

To obtain the free amino acid (e.g., Phenylglycine):

-

Reflux the protected ester (

) in -

Concentrate to dryness.

-

Dissolve in minimal water and neutralize with ammonium hydroxide to pH 6 (isoelectric point).

-

Filter the precipitated free amino acid.

Substrate Scope & Optimization

The reactivity of the

| Substrate Class | Example | Conditions | Expected Yield | Notes |

| Electron-Rich Aromatics | Anisole, Xylene | 85-95% | Highly reactive; avoid polymerization. | |

| Neutral Aromatics | Benzene, Toluene | RT, 12 hrs | 70-80% | Standard protocol. |

| Electron-Poor Aromatics | Chlorobenzene | 40-50% | Requires heating; MSA is preferred over | |

| Active Methylenes | Dimethyl malonate | Lewis Acid ( | 60-75% | Requires anhydrous conditions. |

Troubleshooting Guide:

-

Low Yield: Ensure the EAHA is dry. Moisture hydrolyzes the iminium ion back to the starting material or glyoxylic acid.

-

Dimerization: If the concentration of EAHA is too high, it may self-condense. Keep EAHA concentration

.[4] -

Color Change: Darkening of the reaction often indicates sulfonation of the aromatic ring (competitor reaction). Reduce temperature or switch to Methanesulfonic acid (MSA).

References

-

Ben-Ishai, D. (1957). "Amidoalkylation of aromatics." Journal of the American Chemical Society. Link (Foundational work on amidoalkylation).

-

Zoller, U., & Ben-Ishai, D. (1975). "Amidoalkylation of aromatic compounds with glyoxylic acid derivatives." Tetrahedron, 31(7), 863-866. Link (Specific protocol for hydroxy-glycine derivatives).

-

Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron, 41(20), 4367-4416. Link (Review of mechanism and scope).

-

Bernstein, Z., & Ben-Ishai, D. (1977). "Amidoalkylation of active methylene compounds." Tetrahedron, 33(8), 881-883. Link (Extension to non-aromatic nucleophiles).

Disclaimer: This protocol involves the use of strong acids and organic solvents.[5] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE).

Application Note: Friedel-Crafts Amidoalkylation using Ethyl 2-acetamido-2-hydroxyacetate

Executive Summary

This guide details the synthetic protocol for the Friedel-Crafts

Unlike standard Friedel-Crafts alkylations that often suffer from rearrangement or polyalkylation, this amidoalkylation is highly regioselective and stops at mono-substitution due to the deactivating nature of the introduced acetamido group.[1]

Mechanistic Insight & Reaction Design

The "Glycine Cation" Equivalent

The core of this transformation is the generation of a reactive

The resulting carbocation is resonance-stabilized by the adjacent nitrogen lone pair (forming the iminium species), making it a "soft" electrophile that reacts readily with

Reaction Pathway Visualization

The following diagram illustrates the acid-catalyzed dehydration and subsequent Electrophilic Aromatic Substitution (

Figure 1: Generation of the N-acyliminium ion and subsequent arylation pathway.

Experimental Protocol

Standard Procedure (Sulfuric Acid Catalysis)

This protocol is optimized for benzene and alkyl-benzenes. For highly activated substrates (e.g., phenols), milder Lewis acids (

Reagents:

-

Precursor: Ethyl 2-acetamido-2-hydroxyacetate (10 mmol, 1.61 g)

-

Aromatic Substrate: Benzene (or substituted arene) (50 mmol, ~5 equiv.) - Acts as solvent and reactant

-

Catalyst: Sulfuric Acid (

), 98% (Concentrated) (5 mL) -

Quench: Ice-water mixture

Step-by-Step Workflow:

-

Preparation: In a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), charge Ethyl 2-acetamido-2-hydroxyacetate (1.61 g, 10 mmol).

-

Solvation: Add the Aromatic substrate (e.g., Benzene, Toluene) (20-30 mL). If the aromatic is a solid or valuable, use dichloromethane (DCM) or nitromethane as a co-solvent.

-

Activation (Critical Step): Cool the mixture to 0–5 °C in an ice bath. Add Concentrated

dropwise over 10 minutes with vigorous stirring.-

Note: The solution typically turns yellow/orange upon acid addition, indicating iminium ion formation.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–5 hours .

-

Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The starting material (

) should disappear, replaced by the less polar product (

-

-

Quench & Workup:

-

Pour the reaction mixture slowly into 100 g of crushed ice/water .

-

Extract with Ethyl Acetate (3 x 30 mL) .

-

Wash the combined organic layers with Saturated

(until neutral pH) and Brine . -

Dry over anhydrous

and concentrate under reduced pressure.

-

-

Purification:

-

The crude product often solidifies. Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane .

-

Yield Expectation: 70–90% for activated aromatics.

-

Optimization Parameters

| Parameter | Recommendation | Rationale |

| Solvent | Excess Arene or DCM | Non-nucleophilic solvents prevent side reactions. Nitroalkanes stabilize the cation. |

| Stoichiometry | 1:5 (Amide:Arene) | Excess aromatic minimizes dimerization of the reactive amide precursor. |

| Temperature | 0 °C | Low temp controls the exotherm during ion generation; RT ensures conversion. |

| Catalyst |

Scope and Limitations

The reactivity of the

Substrate Compatibility Table

| Aromatic Substrate | Reactivity | Major Isomer | Yield (%) | Notes |

| Anisole | High | Para | 85-95 | Requires mild temp to avoid disubstitution. |

| Toluene | Moderate | Para | 75-85 | Classic Friedel-Crafts selectivity. |

| Benzene | Moderate | - | 70-80 | Standard benchmark. |

| Chlorobenzene | Low | Para | 40-55 | Requires heating (40-50 °C) or stronger acid ( |

| Nitrobenzene | None | N/A | 0 | Ring is too deactivated for this electrophile. |

Common Pitfalls

-

Dimerization: If the aromatic concentration is too low, the

-acyliminium ion may react with the starting amide, forming a bis-amide dimer. Solution: Maintain high aromatic equivalents. -

Hydrolysis: The starting material is an hemiaminal. In the presence of water without strong acid, it can revert to ethyl glyoxylate and acetamide. Solution: Use anhydrous conditions initially and conc.

as a dehydrating agent.

References

-

Ben-Ishai, D. (1975).[2] "Amidoalkylation of aromatic compounds." Tetrahedron, 31(7), 863-866.

-

Zaugg, H. E. (1984). "

-Amidoalkylation at Carbon: Recent Advances - Part I." Synthesis, 1984(02), 85-110. -

Speckamp, W. N., & Hiemstra, H. (1985). "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 41(20), 4367-4416.

-

Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431-1628.[3]

Sources

Application Note: Lewis Acid Catalysis for Ethyl 2-acetamido-2-hydroxyacetate Reactions

Executive Summary

Ethyl 2-acetamido-2-hydroxyacetate (1 ) is a versatile, shelf-stable precursor to the highly reactive

Mechanistic Principles

The utility of ethyl 2-acetamido-2-hydroxyacetate lies in its ability to generate an electrophilic

Activation Pathway

The hydroxyl group at the

Reaction Mechanism Diagram

Figure 1: Acid-catalyzed generation of the reactive N-acyliminium ion and subsequent Friedel-Crafts capture.

Experimental Protocols

Protocol A: Synthesis of -Acetyl-2-Phenylglycine Ethyl Ester (Classical Conditions)

This protocol utilizes Boron Trifluoride Etherate, a standard Lewis acid for generating iminium ions in anhydrous conditions.

Reagents:

-

Ethyl 2-acetamido-2-hydroxyacetate (1.0 equiv)

-

Benzene (Solvent & Reagent, excess) or Arene (1.2 equiv) in DCM

- (1.1 equiv)

Procedure:

-

Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve ethyl 2-acetamido-2-hydroxyacetate (1.0 g, 6.2 mmol) in anhydrous dichloromethane (DCM, 20 mL).

-

Nucleophile Addition: Add the aromatic substrate (e.g., toluene, anisole) (7.5 mmol, 1.2 equiv). If benzene is the substrate, it can be used as the co-solvent (10 mL).

-

Catalysis: Cool the mixture to 0°C. Add

(0.85 mL, 6.8 mmol) dropwise via syringe. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor conversion by TLC (EtOAc/Hexane 1:1). The starting material (

) converts to the less polar product ( -

Quench: Pour the reaction mixture into ice-cold saturated

solution (30 mL). -

Workup: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from EtOH/Hexane or purify via flash chromatography.

Protocol B: Green Catalysis with Scandium(III) Triflate